N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE
Overview
Description
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of furan, carbazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach includes the following steps:
Formation of the Carbazole Aldehyde: The synthesis begins with the preparation of 9-methyl-9H-carbazole-3-carbaldehyde. This can be achieved by treating 9-methyl-9H-carbazole with an appropriate oxidizing agent.
Condensation Reaction: The aldehyde is then condensed with 1-methyl-4-amino-1H-pyrazole-5-carboxamide in the presence of a catalyst such as acetic acid to form the Schiff base.
Furan Addition: Finally, the furan moiety is introduced through a nucleophilic substitution reaction with 2-furylmethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and carbazole moieties can be oxidized using agents like manganese dioxide.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion to amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of carbazole and pyrazole moieties, which are known for their biological activities.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The carbazole moiety is known for its ability to intercalate with DNA, potentially leading to anticancer effects. The pyrazole ring can interact with various enzymes, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: Similar structure but with an isoxazole ring instead of a pyrazole ring.
5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: Contains a thiadiazole ring instead of a pyrazole ring.
Uniqueness
N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of furan, carbazole, and pyrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-4-[(9-methylcarbazol-3-yl)methylideneamino]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-28-21-8-4-3-7-18(21)19-12-16(9-10-22(19)28)13-25-20-15-27-29(2)23(20)24(30)26-14-17-6-5-11-31-17/h3-13,15H,14H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESQYCPPYGBCHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NC3=C(N(N=C3)C)C(=O)NCC4=CC=CO4)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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